Mono-(8-carboxy-5-methyloctyl) Phthalate
Description
Mono-(8-carboxy-5-methyloctyl) Phthalate is a monoester metabolite derived from phthalate plasticizers, characterized by an 8-carbon branched alkyl chain with a methyl group at the fifth position and a terminal carboxylic acid group. This structural complexity distinguishes it from simpler metabolites like monoethyl or monobutyl phthalates. It is commercially available (CAS: 945257-53-4) and used as a reference standard in analytical chemistry, though its environmental and biological relevance remains less studied compared to other phthalate metabolites . Limited data exist on its metabolic pathways, human exposure levels, or toxicity, making it a less characterized member of the phthalate metabolite family .
Properties
Molecular Formula |
C₁₈H₂₄O₆ |
|---|---|
Molecular Weight |
336.38 |
Synonyms |
2-(((8-Carboxy-5-methyloctyl)oxy)carbonyl)benzoic Acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below compares Mono-(8-carboxy-5-methyloctyl) Phthalate with structurally analogous phthalate metabolites, emphasizing differences in alkyl chain length, functional groups, and research focus:
Key Observations
Structural Complexity: this compound has a longer alkyl chain (8 carbons) and a methyl branch compared to DEHP metabolites like MEHHP and MEOHP (6 carbons). This structural difference may influence its pharmacokinetics, such as slower urinary excretion or higher lipid solubility .
Metabolic Pathways: Unlike MEHHP and MEOHP, which are well-documented oxidative metabolites of DEHP, the parent compound of this compound is unidentified.
Its detection would likely require customized protocols due to its unique structure .
Health Implications: MEHHP and MEOHP are linked to dose-dependent reproductive toxicity (e.g., reduced semen quality) and cancer risk (e.g., thyroid, prostate) in epidemiological studies . In contrast, this compound lacks toxicological data, highlighting a critical research gap .
Research Limitations
- Exposure Biomarker Utility: MEHHP and MEOHP are validated biomarkers for DEHP exposure due to their stability in urine and serum . This compound’s utility as a biomarker is unexplored.
- Mechanistic Data: DEHP metabolites disrupt steroidogenesis and thyroid hormone synthesis via PPAR-α activation . The biological activity of this compound remains speculative.
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